![molecular formula C24H17N3O B11496033 2,4,6-triphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B11496033.png)
2,4,6-triphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
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Overview
Description
2,4,6-TRIPHENYL-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of three phenyl groups at positions 2, 4, and 6 adds to its structural complexity and potential for diverse chemical reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-TRIPHENYL-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid and results in the formation of the desired pyrazolopyridine scaffold . The reaction conditions often include heating the reaction mixture to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis and grinding techniques has been explored to enhance the efficiency and yield of the reaction . These methods are advantageous due to their reduced reaction times and lower energy consumption.
Chemical Reactions Analysis
Types of Reactions
2,4,6-TRIPHENYL-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2,4,6-TRIPHENYL-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2,4,6-TRIPHENYL-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By inhibiting these kinases, the compound can induce apoptosis in cancer cells and inhibit tumor growth .
Comparison with Similar Compounds
Similar Compounds
Etazolate: Used for the reduction of anxiety and convulsions.
Tracazolate: Another compound with anxiolytic properties.
Cartazolate: Known for its anticonvulsant effects.
Uniqueness
2,4,6-TRIPHENYL-1H,2H,3H-PYRAZOLO[3,4-B]PYRIDIN-3-ONE stands out due to its unique structural features, such as the presence of three phenyl groups and its ability to undergo a wide range of chemical reactions. Its diverse applications in various fields of research further highlight its significance .
Properties
Molecular Formula |
C24H17N3O |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2,4,6-triphenyl-1H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C24H17N3O/c28-24-22-20(17-10-4-1-5-11-17)16-21(18-12-6-2-7-13-18)25-23(22)26-27(24)19-14-8-3-9-15-19/h1-16H,(H,25,26) |
InChI Key |
DXJAHCLLPZWPLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C(=O)N(N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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